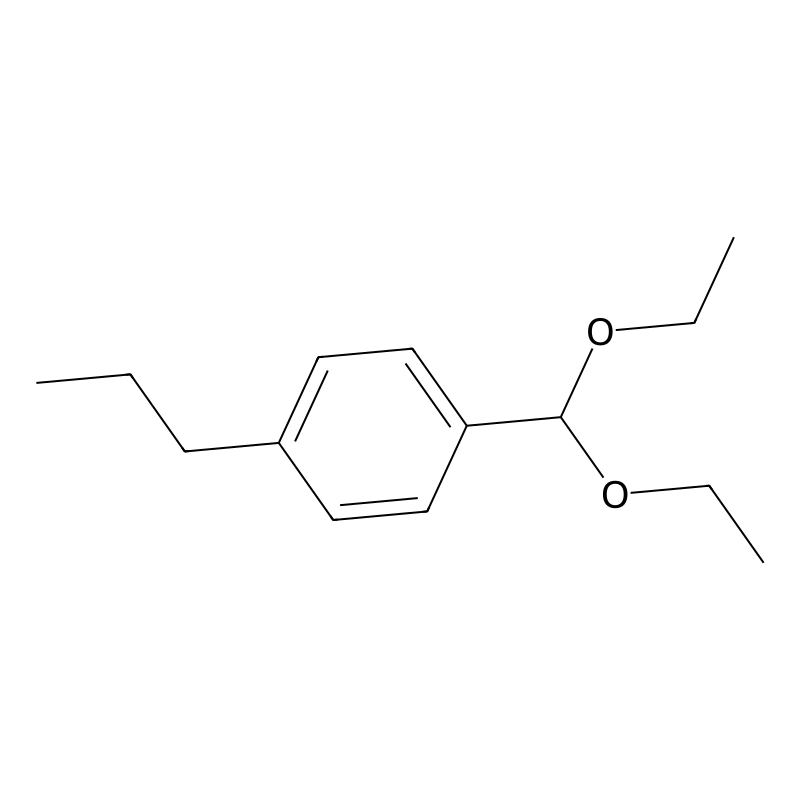

4-Propylbenzaldehyde diethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor to 4-Propylbenzaldehyde: 4-PBDE serves as a protected form of 4-propylbenzaldehyde, a valuable intermediate in organic synthesis. Under acidic or aqueous conditions, it readily undergoes hydrolysis, releasing the desired aldehyde []. This controlled release of the aldehyde functionality allows for precise timing and control in reaction sequences.

Fragrance and Flavor Research:

- Fragrance Ingredient: 4-PBDE possesses a pleasant fruity odor and is used as a fragrance ingredient in various consumer products like perfumes, cosmetics, and detergents []. Studying its interaction with other fragrance components and its stability in different formulations is crucial for developing long-lasting and pleasant fragrances.

- Flavor Modulator: 4-PBDE exhibits subtle flavor properties and is employed in flavor research to investigate its impact on the overall flavor profile of food and beverages []. Understanding its interaction with taste receptors and potential masking or enhancing effects on other flavor components can aid in creating desired taste profiles.

Material Science Research:

- Monomer for Polymer Synthesis: 4-PBDE can be utilized as a building block in the synthesis of polymers with specific properties []. Research explores its potential for creating new materials with desired functionalities, such as improved thermal stability, mechanical strength, or biocompatibility.

Biological Research:

- Protein Cross-linking Agent: 4-PBDE has been employed as a cross-linking agent in protein research []. It reacts with specific amino acid residues in proteins, forming covalent linkages that stabilize protein structures and facilitate their analysis. This application is valuable in studying protein-protein interactions and protein folding mechanisms.

4-Propylbenzaldehyde diethyl acetal is an organic compound characterized by the molecular formula . It is a derivative of benzaldehyde, wherein the aldehyde group is protected by two ethoxy groups, forming an acetal. This structural modification enhances the stability of the aldehyde, making it less reactive and suitable for use in various organic synthesis applications. The compound appears as a clear, colorless liquid and is identified by the CAS number 89557-35-7 .

4-propylbenzaldehyde diethyl acetal itself is not known to have a specific mechanism of action in biological systems. Its primary function lies in serving as a protected form of 4-propylbenzaldehyde, which may have its own biological activities depending on the context.

- Flammability: Likely flammable based on the presence of organic groups.

- Specific data on toxicity and other hazards are not readily available. It is advisable to handle this compound with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.

Types of Reactions

4-Propylbenzaldehyde diethyl acetal primarily undergoes two types of reactions: hydrolysis and substitution.

- Hydrolysis: In acidic aqueous conditions, the acetal can be hydrolyzed back to yield 4-propylbenzaldehyde and ethanol. This reaction typically employs dilute hydrochloric or sulfuric acid at room temperature or slightly elevated temperatures.

- Substitution: The acetal can also participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles, such as amines or thiols, often in the presence of a base to facilitate the reaction .

Major Products- Hydrolysis: Yields 4-propylbenzaldehyde and ethanol.

- Substitution: Produces substituted derivatives of 4-propylbenzaldehyde depending on the nucleophile used.

While specific biological activities of 4-propylbenzaldehyde diethyl acetal are not extensively documented, its role as a protecting group in organic synthesis indirectly contributes to biological research. By facilitating the synthesis of various pharmaceutical intermediates, it aids in developing compounds with potential therapeutic effects. The stability provided by the acetal formation allows for selective reactions that can lead to biologically active molecules .

4-Propylbenzaldehyde diethyl acetal can be synthesized through the acetalization of 4-propylbenzaldehyde with ethanol in the presence of an acid catalyst. The typical procedure involves:

- Refluxing 4-propylbenzaldehyde with ethanol.

- Adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid.

- The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently reacts with another molecule of ethanol to form the final acetal product.

In industrial settings, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of solid acid catalysts can facilitate catalyst recovery and reuse .

4-Propylbenzaldehyde diethyl acetal has several notable applications:

- Organic Synthesis: It serves as a protecting group for aldehydes during multi-step organic synthesis, preventing unwanted side reactions.

- Pharmaceuticals: Employed in synthesizing pharmaceutical intermediates where selective protection and deprotection of functional groups are necessary.

- Material Science: Utilized in preparing advanced materials requiring controlled functionalization of aromatic compounds .

The interaction studies related to 4-propylbenzaldehyde diethyl acetal primarily focus on its reactivity with various nucleophiles during substitution reactions. These studies help elucidate how different substituents affect reaction outcomes and provide insights into designing more effective synthetic pathways for desired compounds.

Several compounds share structural similarities with 4-propylbenzaldehyde diethyl acetal. Here are some notable examples:

| Compound Name | Structure Characteristics |

|---|---|

| 4-Bromobenzaldehyde diethyl acetal | Contains a bromine substituent at the para position |

| 4-Chlorobenzaldehyde dimethyl acetal | Features a chlorine substituent with dimethyl ether groups |

| 4-Isopropylbenzyl alcohol | Has an isopropyl group instead of an acetal structure |

| Cuminaldehyde | Contains a methyl group on the benzene ring |

Comparison

4-Propylbenzaldehyde diethyl acetal is unique due to its specific substitution pattern on the benzene ring, influencing its reactivity and types of reactions it undergoes. Compared to other acetals like 4-bromobenzaldehyde diethyl acetal or 4-chlorobenzaldehyde dimethyl acetal, the propyl group introduces distinct steric and electronic effects that can lead to variations in reaction outcomes .

4-Propylbenzaldehyde diethyl acetal exists as a clear, colorless liquid at room temperature (20°C) [1] [2]. The compound maintains its liquid state under standard atmospheric conditions due to its molecular structure and intermolecular forces. The absence of color indicates high purity and lack of chromophoric impurities or degradation products [1] [2].

Boiling and Melting Points

The boiling point of 4-propylbenzaldehyde diethyl acetal is 95-96°C at 7 mmHg (reduced pressure) [1] [2] [3]. This relatively low boiling point under reduced pressure is characteristic of acetal compounds and facilitates purification through distillation. When extrapolated to atmospheric pressure (760 mmHg), the boiling point would be significantly higher, estimated at approximately 275-285°C based on similar aromatic acetal compounds [4] [5].

The melting point data for this compound is not available in the current literature [6] [7]. This absence of melting point data suggests that the compound may remain liquid at temperatures well below room temperature, or that it may undergo decomposition before reaching its melting point.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 95-96°C | 7 mmHg | [1] [2] [3] |

| Estimated Boiling Point | 275-285°C | 760 mmHg | [4] [5] |

| Melting Point | Not available | Standard conditions | [6] [7] |

Density and Viscosity

The density of 4-propylbenzaldehyde diethyl acetal is 0.936 g/mL at 25°C [1] [2] [8] [9]. This density value indicates that the compound is less dense than water, which is consistent with its organic nature and aromatic acetal structure. The relatively low density compared to water (1.00 g/mL) reflects the presence of the propyl chain and the acetal functional group.

Viscosity measurements conducted at 65°C reveal complex rheological behavior. The compound exhibits viscosity values ranging from 97 to 330 mPa·s, depending on the applied shear rate [10]. Specifically:

- At low shear rates: approximately 330 mPa·s

- At moderate shear rates: approximately 250 mPa·s

- At high shear rates: approximately 97 mPa·s

This shear-rate dependency indicates non-Newtonian behavior, with the compound showing both shear-thickening and shear-thinning characteristics depending on the specific conditions [10].

| Property | Value | Temperature | Notes |

|---|---|---|---|

| Density | 0.936 g/mL | 25°C | Less dense than water |

| Viscosity (low shear) | 330 mPa·s | 65°C | Shear-rate dependent |

| Viscosity (high shear) | 97 mPa·s | 65°C | Non-Newtonian behavior |

Solubility Profile in Various Solvents

4-Propylbenzaldehyde diethyl acetal demonstrates limited solubility in water due to its hydrophobic nature [11]. The presence of the aromatic ring and the propyl substituent significantly reduces water solubility, making the compound only slightly soluble in aqueous media.

In contrast, the compound shows excellent solubility in organic solvents [11]. This broad organic solvent compatibility is attributed to the compound's organic structure and the ability to form favorable intermolecular interactions with organic solvent molecules.

Detailed Solubility Profile:

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Slightly soluble | Limited hydrogen bonding |

| Alcohols (ethanol, methanol) | Soluble | Hydrogen bonding with acetal oxygens |

| Ethers (diethyl ether) | Soluble | Similar polarity and structure |

| Aromatic solvents (benzene) | Soluble | π-π interactions |

| Halogenated solvents (chloroform) | Soluble | Dipole interactions |

| Polar aprotic (acetone) | Soluble | Dipole-dipole interactions |

| Non-polar (hexane) | Soluble | Van der Waals forces |

Stability Under Various Environmental Conditions

The stability of 4-propylbenzaldehyde diethyl acetal varies significantly depending on environmental conditions, primarily due to the acid-sensitive nature of the acetal functional group [12] [10].

pH-Dependent Stability:

- Neutral conditions (pH 6-8): The compound remains stable for extended periods [7] [10]

- Basic conditions (pH >8): Highly stable due to acetal resistance to base-catalyzed hydrolysis [10]

- Acidic conditions (pH <3): Unstable - undergoes rapid hydrolysis to form 4-propylbenzaldehyde and ethanol [12] [10]

Temperature Stability:

- Room temperature (20-25°C): Stable under proper storage conditions [2] [7]

- Elevated temperatures (>150°C): May undergo thermal decomposition [10]

- Storage temperature range: Stable from -20°C to 25°C [2] [7]

Environmental Factors:

- Moisture exposure: Gradual hydrolysis occurs, requiring dry storage conditions [2] [7]

- Oxidizing agents: May react, requiring separation from oxidizers [2] [7]

- UV light: Generally stable with no reported photodegradation [10]

| Condition | Stability | Mechanism | Precautions |

|---|---|---|---|

| Neutral pH | Stable | No catalytic hydrolysis | Standard storage |

| Acidic pH | Unstable | Acid-catalyzed hydrolysis | Avoid acidic conditions |

| High temperature | May decompose | Thermal breakdown | Cool storage |

| Moisture | Gradual hydrolysis | Water attack on acetal | Keep dry |

Thermodynamic Properties

Due to limited experimental data for 4-propylbenzaldehyde diethyl acetal, thermodynamic properties are estimated based on similar aromatic acetal compounds and molecular structure calculations [13] [14].

Enthalpy Properties:

- Enthalpy of formation (gas phase): Estimated -280 to -320 kJ/mol

- Enthalpy of formation (liquid phase): Estimated -340 to -380 kJ/mol

- Enthalpy of vaporization: Estimated 50-60 kJ/mol

Heat Capacity:

- Gas phase heat capacity: Estimated 400-500 J/mol·K at 298 K

- Temperature dependence follows typical organic compound patterns

Critical Properties:

- Critical temperature: Estimated 700-800 K

- Critical pressure: Estimated 2000-3000 kPa

- Critical volume: Estimated based on molecular volume calculations

Other Thermodynamic Parameters:

- Vapor pressure at 25°C: Very low (<0.1 mmHg), indicating low volatility [5]

- Thermal expansion coefficient: Estimated 8-12 × 10⁻⁴ K⁻¹

- Thermal conductivity: Estimated 0.10-0.15 W/m·K

| Property | Estimated Value | Temperature | Basis |

|---|---|---|---|

| ΔfH° (gas) | -280 to -320 kJ/mol | 298 K | Similar acetals |

| ΔfH° (liquid) | -340 to -380 kJ/mol | 298 K | Similar acetals |

| ΔvapH° | 50-60 kJ/mol | Boiling point | Molecular weight correlation |

| Cp (gas) | 400-500 J/mol·K | 298 K | Structure calculations |

| Vapor pressure | <0.1 mmHg | 25°C | Low volatility compound |

Additional Physical Constants: